molecular formula C14H13NO2S B7831006 methyl 5-(2,3-dihydro-1H-indol-1-yl)thiophene-2-carboxylate

methyl 5-(2,3-dihydro-1H-indol-1-yl)thiophene-2-carboxylate

Cat. No.: B7831006
M. Wt: 259.33 g/mol
InChI Key: TUKYDVNMZQJPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2,3-dihydro-1H-indol-1-yl)thiophene-2-carboxylate is a compound that features a unique structure combining an indole moiety with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2,3-dihydro-1H-indol-1-yl)thiophene-2-carboxylate typically involves the reaction of indole derivatives with thiophene carboxylates. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,3-dihydro-1H-indol-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole or thiophene rings .

Scientific Research Applications

Methyl 5-(2,3-dihydro-1H-indol-1-yl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(2,3-dihydro-1H-indol-1-yl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The thiophene ring can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Similar structure with an amino group instead of the thiophene ring.

    Methyl 3-amino-1H-indole-2-carboxylate: Another indole derivative with different substituents.

Uniqueness

Methyl 5-(2,3-dihydro-1H-indol-1-yl)thiophene-2-carboxylate is unique due to the presence of both indole and thiophene rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 5-(2,3-dihydroindol-1-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-17-14(16)12-6-7-13(18-12)15-9-8-10-4-2-3-5-11(10)15/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKYDVNMZQJPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.